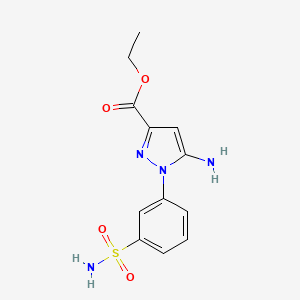![molecular formula C14H14ClN B15091080 [4-(3-Chloro-4-methylphenyl)phenyl]methanamine](/img/structure/B15091080.png)
[4-(3-Chloro-4-methylphenyl)phenyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(3-Chloro-4-methylphenyl)phenyl]methanamine is an organic compound that features a methanamine group attached to a biphenyl structure, which is further substituted with a chlorine and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-Chloro-4-methylphenyl)phenyl]methanamine typically involves the reaction of 3-chloro-4-methylbenzaldehyde with phenylmagnesium bromide to form the corresponding alcohol. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the desired methanamine compound. The reaction conditions often require the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
[4-(3-Chloro-4-methylphenyl)phenyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce various amines.
Applications De Recherche Scientifique
[4-(3-Chloro-4-methylphenyl)phenyl]methanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and receptor binding.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [4-(3-Chloro-4-methylphenyl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-4-methylphenyl isocyanate: An organic building block containing an isocyanate group.
Methanone, (4-chlorophenyl)phenyl-: A compound with a similar biphenyl structure but different functional groups.
Uniqueness
[4-(3-Chloro-4-methylphenyl)phenyl]methanamine is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C14H14ClN |
|---|---|
Poids moléculaire |
231.72 g/mol |
Nom IUPAC |
[4-(3-chloro-4-methylphenyl)phenyl]methanamine |
InChI |
InChI=1S/C14H14ClN/c1-10-2-5-13(8-14(10)15)12-6-3-11(9-16)4-7-12/h2-8H,9,16H2,1H3 |
Clé InChI |
KDRHKNCABQTLLH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)CN)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


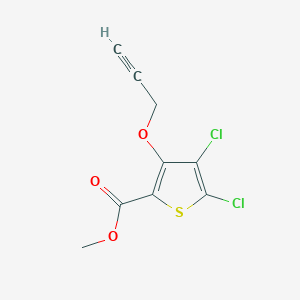
![(1S,6S)-5-Methylidene-2-oxa-7,9-diazabicyclo[4.2.2]decane-8,10-dione](/img/structure/B15091005.png)
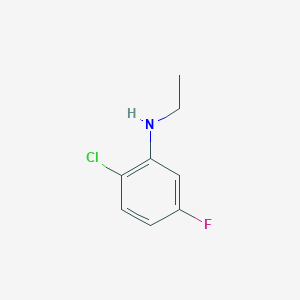
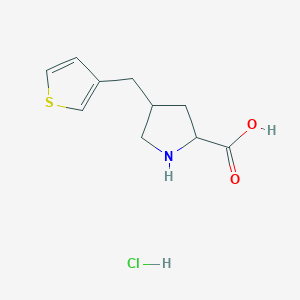
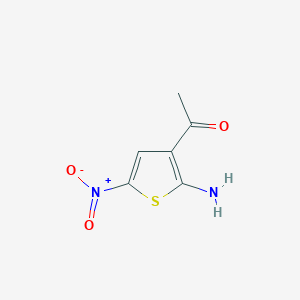
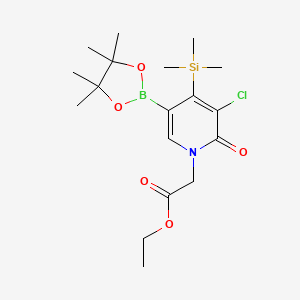
![[3-(4-Amino-3-methyl-phenoxy)-propyl]-carbamic acid tert-butyl ester](/img/structure/B15091055.png)
![[2-Chloro-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate](/img/structure/B15091060.png)
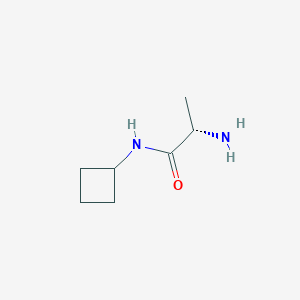
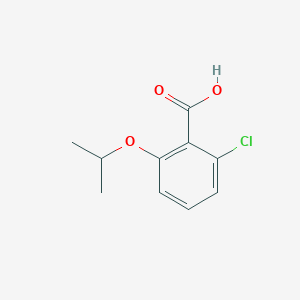
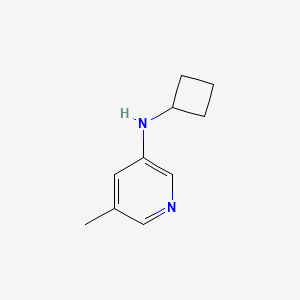
![5-butyl-5-chloro-5,6-dihydro-4H-pyrido[3,2,1-jk]carbazole-4,6-dione](/img/structure/B15091074.png)
![4-Amino-5-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpyrimidin-2-one](/img/structure/B15091078.png)
